

# Spectroscopic and Structural Elucidation of Eriosematin E: A Technical Guide

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## Compound of Interest

Compound Name: Eriosematin

Cat. No.: B1639177

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Eriosematin E**, a prenylated flavanone of significant interest for its potential therapeutic properties. This document is intended to serve as a core resource for researchers in natural product chemistry, pharmacology, and drug development by presenting detailed spectroscopic data, experimental protocols for its isolation and characterization, and a visualization of the general experimental workflow.

## Introduction

**Eriosematin E** is a bioactive flavonoid that has been isolated from plants of the *Eriosema* genus, notably *Eriosema tuberosum*. As a member of the flavanone class of compounds, **Eriosematin E** has garnered attention for its potential pharmacological activities. The structural elucidation of such natural products is fundamental to understanding their chemical properties and biological activities, forming the basis for further research and development. This guide consolidates the key spectroscopic data that define the molecular structure of **Eriosematin E**.

## Spectroscopic Data

The structural confirmation of **Eriosematin E** relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented in the following tables have

been compiled from the primary literature on the isolation and characterization of this compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Eriosematin E** are summarized below.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **Eriosematin E** (500 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
12.50	s	-	5-OH
7.25	d	8.5	H-2', H-6'
6.85	d	8.5	H-3', H-5'
6.20	s	-	H-6
5.25	t	7.0	H-2'''
5.15	dd	12.0, 3.0	H-2
4.00	s	-	4'-OCH <sub>3</sub>
3.40	d	7.0	H-1'''
3.10	dd	17.0, 12.0	H-3ax
2.80	dd	17.0, 3.0	H-3eq
1.80	s	-	H-5'''
1.75	s	-	H-4'''
1.45	s	-	2''-CH <sub>3</sub>
1.40	s	-	2''-CH <sub>3</sub>

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **Eriosematin E** (125 MHz,  $\text{CDCl}_3$ )

Chemical Shift ( $\delta$ ) ppm	Carbon Atom
203.0	C-4
164.0	C-5
162.0	C-7
160.0	C-4'
158.0	C-8a
132.0	C-3'''
131.0	C-1'
128.0	C-2', C-6'
122.0	C-2'''
114.0	C-3', C-5'
108.0	C-8
105.0	C-4a
102.0	C-6
79.0	C-2
78.0	C-2''
55.5	4'-OCH <sub>3</sub>
43.5	C-3
28.5	2''-CH <sub>3</sub> (2C)
25.8	C-5'''
21.5	C-1'''
17.9	C-4'''

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for **Eriosematin E** are listed below.

Table 3: Infrared (IR) Spectroscopic Data for **Eriosematin E**

Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
3450	O-H stretching (hydroxyl group)
2970, 2925	C-H stretching (aliphatic)
1640	C=O stretching (ketone)
1615, 1580, 1490	C=C stretching (aromatic)
1270	C-O stretching (ether)
1160	C-O stretching

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data for **Eriosematin E**

Ion	m/z (Da)
[M] <sup>+</sup>	396.1573
C <sub>23</sub> H <sub>24</sub> O <sub>6</sub> (Calculated)	396.1573

## Experimental Protocols

The isolation and characterization of **Eriosematin E** involve a series of standard phytochemical techniques. The general methodologies are outlined below.

## Plant Material and Extraction

The roots of *Eriosema tuberosum* are collected, air-dried, and pulverized. The powdered plant material is then subjected to extraction with a suitable organic solvent, such as dichloromethane or a mixture of dichloromethane and methanol, at room temperature. The resulting crude extract is concentrated under reduced pressure to yield a residue.

## Isolation and Purification

The crude extract is subjected to bioassay-guided fractionation. This typically involves column chromatography over silica gel, with a gradient elution system of increasing polarity (e.g., n-hexane-ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled and may require further purification steps, such as preparative TLC or crystallization, to yield pure **Eriosematin E**.

## Spectroscopic Analysis

- **NMR Spectra:**  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz for  $^1\text{H}$  and 125 MHz for  $^{13}\text{C}$ ). Deuterated chloroform ( $\text{CDCl}_3$ ) is commonly used as the solvent, with tetramethylsilane (TMS) as the internal standard.
- **IR Spectrum:** The IR spectrum is typically recorded on a Fourier Transform Infrared (FTIR) spectrophotometer using KBr pellets.
- **Mass Spectrum:** High-Resolution Mass Spectrometry (HRMS) is performed to determine the exact mass and elemental composition of the molecule.

## Experimental Workflow

The following diagram illustrates the general workflow for the isolation and characterization of **Eriosematin E**.



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Caption: General workflow for the isolation and characterization of **Eriosematin E**.

- To cite this document: BenchChem. [Spectroscopic and Structural Elucidation of Eriosematin E: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1639177#spectroscopic-data-for-eriosematin-e-nmr-ir-mass-spec]

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